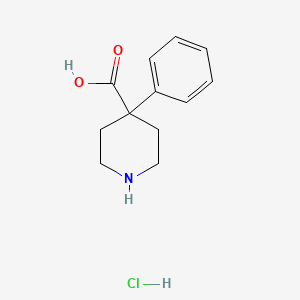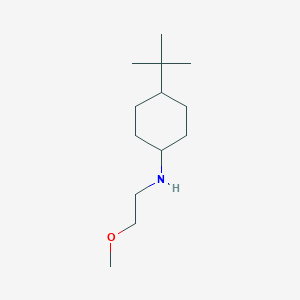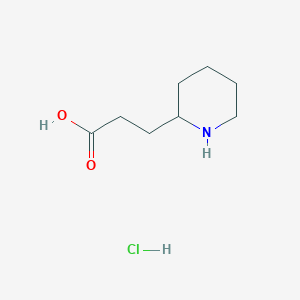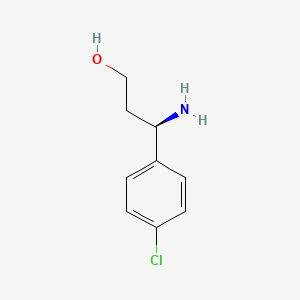
4-苯基哌啶-4-羧酸盐酸盐
描述
4-Phenylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that is closely related to the opioid analgesic meperidine . It is a phenylpiperidine class hydrochloride salt .
Synthesis Analysis
The synthesis of 4-Phenylpiperidine-4-carboxylic acid hydrochloride involves several steps. The chemical name for Meperidine hydrochloride is 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride . The synthesis process involves the use of reactants such as dry dichloromethane and dry tetrahydrofuran .Molecular Structure Analysis
The molecular structure of 4-Phenylpiperidine-4-carboxylic acid hydrochloride is represented by the empirical formula C12H16ClNO2 . The molecular weight of the compound is 241.714 Da .Chemical Reactions Analysis
4-Phenylpiperidine-4-carboxylic acid hydrochloride is involved in various chemical reactions. For instance, 4-Acetyl-4-phenylpiperidine hydrochloride generates acetylperoxyl radical via laser flash photolysis in the presence of oxygen .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Phenylpiperidine-4-carboxylic acid hydrochloride include a density of 1.2±0.1 g/cm3, boiling point of 374.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has a molar refractivity of 56.9±0.3 cm3 and a polar surface area of 49 Å2 .科学研究应用
在材料科学和生物化学中的应用
4-苯基哌啶-4-羧酸盐酸盐及其衍生物被用于科学研究的各个领域。例如,化合物 2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸,一种硝酮自旋标记的非手性 Cα-四取代 α-氨基酸,已被证明可以有效地作为肽中的 β-转角和 310/α-螺旋诱导剂。这一特性使其成为材料科学和生物化学中的宝贵工具,特别是作为刚性电子自旋共振探针和荧光猝灭剂 (Toniolo、Crisma 和 Formaggio,1998)。
催化化学反应
一种相关的化合物,交联聚(4-乙烯基吡啶)盐酸盐,已被确认为羰基化合物缩醛化和羧酸酯化的有效催化剂。这种聚合物催化剂对某些酸敏感官能团表现出惰性,这些官能团不能耐受强酸阳离子交换树脂的影响,表明其具有温和和选择性催化过程的潜力 (吉田、桥本和川端,1981)。
在药物研究中
在药物研究中,人们正在探索 4-苯基哌啶-4-羧酸盐酸盐的衍生物在基于肽的化合物中的潜在结合相互作用。例如,一项关于 Grb2 SH2 结构域结合三肽的磷酸酪氨酸+1 位点中 4-氨基哌啶-4-羧酸残基的研究表明,这些化合物如何可作为创建化合物库的平台,用于药理学探索。研究发现,某些官能团,如苯乙基氨基甲酸酯和苯基丁酰胺,在这些结合相互作用中产生了高亲和力 (姜等人,2007)。
在化学合成和转化中
已经合成并研究了 6-氨基-7-氯-2-(2-羟苯基)-2H-苯并三唑-4-羧酸及其类似物等含有苯基片段的化合物,以了解它们的还原和乙酰化反应。这些研究开发了化学转化的方法,能够生产各种衍生物,这对于理解其发光和络合形成特性对官能取代基的依赖性至关重要 (瓦辛、科尔达耶娃和佩列瓦洛夫,2013)。
作用机制
Target of Action
The primary target of 4-Phenylpiperidine-4-carboxylic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
4-Phenylpiperidine-4-carboxylic acid hydrochloride acts as a partial agonist at the GABA A receptor The interaction with the GABA A receptor leads to an inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression .
Biochemical Pathways
The compound’s action on the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone.
Pharmacokinetics
Related compounds such as meperidine have been found to have significant first-pass uptake by the lungs and high plasma protein binding . These properties can impact the bioavailability of the compound.
Result of Action
The activation of the GABA A receptor by 4-Phenylpiperidine-4-carboxylic acid hydrochloride leads to a decrease in neuronal excitability. This can result in analgesic effects, reducing the perception of pain .
Action Environment
Environmental factors that could influence the action of 4-Phenylpiperidine-4-carboxylic acid hydrochloride include the presence of other drugs or substances that interact with the GABA A receptor, the physiological state of the individual (such as their liver function, which could affect drug metabolism), and the specific characteristics of the receptor in different individuals .
安全和危害
生化分析
Biochemical Properties
4-Phenylpiperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as carboxylesterases, which are involved in the hydrolysis of ester bonds. The interaction between 4-Phenylpiperidine-4-carboxylic acid hydrochloride and carboxylesterases results in the formation of a carboxylate anion and a phenylpiperidine derivative, which can further participate in various metabolic pathways .
Additionally, 4-Phenylpiperidine-4-carboxylic acid hydrochloride has been observed to bind to certain proteins, influencing their conformation and activity. For instance, it can interact with GABA (gamma-aminobutyric acid) receptors, modulating their function and affecting neurotransmission .
Cellular Effects
The effects of 4-Phenylpiperidine-4-carboxylic acid hydrochloride on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to influence cell signaling pathways by modulating GABA receptor activity. This modulation can lead to changes in neurotransmitter release, impacting synaptic transmission and overall neuronal function .
In non-neuronal cells, 4-Phenylpiperidine-4-carboxylic acid hydrochloride can affect gene expression and cellular metabolism. For example, it has been reported to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 4-Phenylpiperidine-4-carboxylic acid hydrochloride involves its binding interactions with biomolecules. This compound can act as an agonist or antagonist at specific receptor sites, such as GABA receptors, influencing their activity and downstream signaling pathways . Additionally, 4-Phenylpiperidine-4-carboxylic acid hydrochloride can inhibit or activate enzymes, depending on the context, leading to changes in metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpiperidine-4-carboxylic acid hydrochloride can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 4-Phenylpiperidine-4-carboxylic acid hydrochloride can result in adaptive changes in cellular function, such as altered receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Phenylpiperidine-4-carboxylic acid hydrochloride in animal models vary with different dosages. At low doses, this compound can exert therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
4-Phenylpiperidine-4-carboxylic acid hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes such as carboxylesterases and cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular energy production .
Transport and Distribution
Within cells and tissues, 4-Phenylpiperidine-4-carboxylic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transporters .
Subcellular Localization
The subcellular localization of 4-Phenylpiperidine-4-carboxylic acid hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes .
属性
IUPAC Name |
4-phenylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOQBKRECBLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655080 | |
| Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-76-7 | |
| Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)



![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)







